molecular formula C8H7N3O B2668064 4-(4H-1,2,4-triazol-3-yl)phenol CAS No. 1334149-57-3

4-(4H-1,2,4-triazol-3-yl)phenol

Cat. No. B2668064
CAS RN: 1334149-57-3
M. Wt: 161.164
InChI Key: ZVILJBKZPFBMHZ-UHFFFAOYSA-N
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Description

The compound “4-(4H-1,2,4-triazol-3-yl)phenol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . The compound consists of a phenol group (a benzene ring with a hydroxyl group) attached to a 1,2,4-triazole ring . The structure of the compound is established by NMR and MS analysis .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-triazol-3-yl)phenol” involves a phenol group attached to a 1,2,4-triazole ring . The compound exists in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, including 4-(4H-1,2,4-triazol-3-yl)phenol, serve as privileged structural motifs in drug discovery. Their features, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable building blocks for designing bioactive compounds. Some notable applications include:

Polymer Chemistry

Future Directions

The future directions for research on “4-(4H-1,2,4-triazol-3-yl)phenol” could involve further exploration of its biological activities and potential applications in medicine. The compound could serve as a lead for further optimization to obtain novel antimycobacterial agents .

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVILJBKZPFBMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4H-1,2,4-triazol-3-yl)phenol

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